molecular formula C17H19ClN6O2S B2784545 6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2309307-08-0

6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2784545
CAS RN: 2309307-08-0
M. Wt: 406.89
InChI Key: RWHDHWVWFBKLSX-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents around their core structures, making them versatile for the construction of diverse novel bioactive molecules . Sulfonyl compounds, on the other hand, are known for their various applications in medicinal chemistry.


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is not available in the sources I found.

Scientific Research Applications

Antibacterial Activity

The compound demonstrates potent antibacterial properties. In a study by Wu et al., novel derivatives of 6-sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole were synthesized and evaluated for their antibacterial efficacy. Compound 33 exhibited remarkable activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) with EC50 values of 0.59 mg/L and 1.63 mg/L, respectively. These values surpassed those of traditional antibacterial agents like thiodiazole copper and bismerthiazol .

Protection Against Bacterial Leaf Diseases

Bacterial leaf streak (BLS) and bacterial leaf blight (BLB) caused by Xoc and Xoo are serious threats to rice crops. Compound 33 demonstrated protective activity against both BLS and BLB, outperforming existing agents. Its effectiveness was closely linked to improved defense-related enzyme activities, chlorophyll content, and photosynthesis activation. This aligns with the upregulated expression of defense responses and photosynthesis-related proteins .

Mechanisms of Action

Understanding the mechanisms of action is crucial for drug development. Label-free proteomic analysis revealed insights into how compound 33 exerts its antibacterial effects. Further research in this area could enhance our understanding of its mode of action .

Agricultural Applications

Given its antibacterial properties, this compound holds promise as an agricultural agent for disease control in rice cultivation. Researchers are exploring its use in crop protection and yield enhancement .

Drug Discovery

The compound’s unique structure makes it an interesting candidate for drug discovery. Researchers may investigate its potential in treating bacterial infections beyond rice crops .

Structure-Activity Relationships

CoMFA (Comparative Molecular Field Analysis) models were established to analyze the quantitative structure-activity relationships of these derivatives. Such insights can guide further modifications and optimization of related compounds .

properties

IUPAC Name

6-[4-[(2-chlorophenyl)methylsulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c18-15-5-2-1-4-14(15)12-27(25,26)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h1-2,4-7,13H,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHDHWVWFBKLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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